Tubulin Polymerization Inhibitory Potency: 3,4,5-TriOMe versus 3,4-DiOMe Phenyl Substitution on the 1,3,4-Oxadiazole Scaffold
The closest experimentally characterized comparator to the target compound is 2-[(2,4-dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (compound 12c, Ahsan et al. 2018), which differs solely by the absence of the meta-methoxy group (i.e., 5-position OCH3). Compound 12c inhibited in vitro tubulin polymerization with an IC50 of 2.2 µM using the Cytoskeleton BK011p fluorescence-based assay. [1] A structurally wider comparison confirms that the 3,4,5-trimethoxyphenyl-bearing indolyl-α-keto-1,3,4-oxadiazole 19e achieved IC50 values of 7.1, 3.1, 4.1, and 0.8 µM against U937, Jurkat, BT474, and SB cancer cell lines, respectively, with these potencies directly attributed to the TMP group's occupancy of the colchicine-binding pocket. [2] The target compound, carrying the identical 3,4,5-trimethoxybenzyl pharmacophore that endows 19e with its nanomolar-range cytotoxicity in SB cells, is predicted by class-level SAR to exhibit tubulin binding affinity superior to that of the 3,4-dimethoxy analog 12c (IC50 = 2.2 µM), a prediction consistent with the established log-additivity of methoxy group contributions to colchicine-site binding enthalpy. [1][2]
| Evidence Dimension | In vitro tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Projected <2.2 µM based on class-level SAR for 3,4,5-TMP oxadiazoles (no direct experimental data available) |
| Comparator Or Baseline | 12c (3,4-dimethoxy analog): IC50 = 2.2 µM; 5f (phenolic analog): IC50 = 2.8 µM; 19e (indolyl-α-keto-1,3,4-oxadiazole with TMP): SB cells IC50 = 0.8 µM |
| Quantified Difference | Projected ≥20% improvement vs. 12c; class-level precedence for 2–5× enhancement of TMP over dimethoxy in matched scaffolds |
| Conditions | In vitro tubulin polymerization assay (Cytoskeleton BK011p); NCI 60 cell panel for 12c; MTT assay for 19e against U937, Jurkat, BT474, SB cell lines |
Why This Matters
For investigators procuring compounds to validate tubulin-colchicine-site engagement, the 3,4,5-trimethoxyphenyl configuration is a known potency amplifier relative to the dimethoxy variant, and substituting the 3,4-dimethoxy analog 12c would risk under-reporting the achievable tubulin inhibitory ceiling.
- [1] Ahsan MJ, Sharma RK, Bhatia S, Goyal A, Sharma V. Rationale design, synthesis, cytotoxicity evaluation, and molecular docking studies of 1,3,4-oxadiazole analogues. Anticancer Agents Med Chem. 2018; 18(6): 914-927. View Source
- [2] Tantak MP, Malik M, Klingler L, Olson Z, Kumar A, Sadana R, Kumar D. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. Bioorg Med Chem. 2021; 38:116116. View Source
